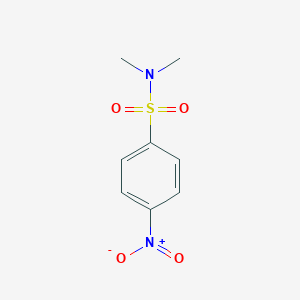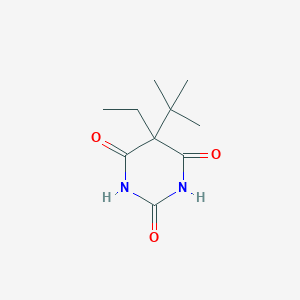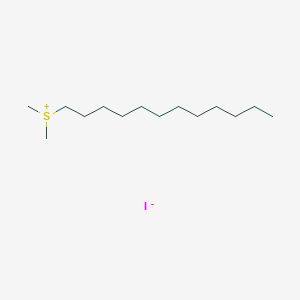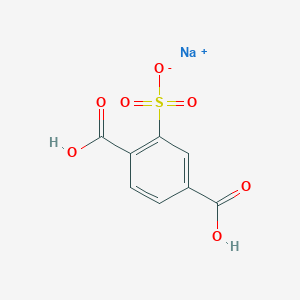
Monosodium 2-Sulfoterephthalate
Übersicht
Beschreibung
Monosodium 2-Sulfoterephthalate is a chemical compound with the CAS Number: 19089-60-2. It has a molecular weight of 270.2 and its IUPAC name is 2-sulfoterephthalic acid, sodium salt . .
Synthesis Analysis
In a study, p-xylene (1,4-dimethylbenzene) was used as the raw material for the lab-synthesis of Monosodium 2-Sulfoterephthalate (sTA-Na). Some optimal conditions were studied and established to obtain a maximum sTA-Na yield of approximately 75% .Molecular Structure Analysis
The molecular formula of Monosodium 2-Sulfoterephthalate is C8H5NaO7S . The InChI code is 1S/C8H6O7S.Na.H/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);; .Chemical Reactions Analysis
Monosodium 2-Sulfoterephthalate has been used in the preparation of a MIL-101 (Cr)–SO3H catalyst. This catalyst has excellent thermal and chemical stabilities, making it an ideal porous acid catalyst for many organic reactions and petrochemical industries .Physical And Chemical Properties Analysis
Monosodium 2-Sulfoterephthalate is a solid substance at 20 degrees Celsius . It appears as a white to light yellow to light red powder to crystal .Wissenschaftliche Forschungsanwendungen
Application in Catalysis
- Summary of the Application: Monosodium 2-Sulfoterephthalate is used in the preparation of a catalyst known as MIL-101 (Cr)-SO3H . This catalyst has excellent thermal and chemical stability, making it an ideal porous acid catalyst for many organic reactions and petrochemical industries .
- Results or Outcomes: The catalytic activity test in the EDC cracking showed that the reaction temperature can be lowered to 255 °C from 550 °C, while the percentage conversion (~75%) and the selectivity (99.8%) remain unchanged or even better than those in current industrial processes . This indicates that MIL-101 (Cr)-SO3H is a promising catalyst applied as an energy efficiency technology in the EDC cracking to produce VCM .
Application in Dye and Pigment Synthesis
- Summary of the Application: Monosodium 2-Sulfoterephthalate is often used as a raw material in the synthesis of dyes or pigments . It is particularly used in the application of fiber dyes in the fiber and textile industries .
Application in the Preparation of Antimicrobial, Antistatic, and Flame Retardant Additives
- Summary of the Application: Monosodium 2-Sulfoterephthalate can also be used as an additive in the preparation of antimicrobial, antistatic, and flame retardant materials .
Application in the Preparation of Coordination Polymers
- Summary of the Application: Monosodium 2-Sulfoterephthalate is used in the preparation of coordination polymers . These polymers have potential applications in various fields such as gas storage, catalysis, and drug delivery .
- Methods of Application or Experimental Procedures: The preparation of these coordination polymers involves hydro- and solvo-thermal reactions of d-block metal ions (Mn 2+, Co 2+, Zn 2+ and Cd 2+) with Monosodium 2-Sulfoterephthalate .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;4-carboxy-2-sulfobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JARIJYUQOKFVAJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NaO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659950 | |
| Record name | Sodium 4-carboxy-2-sulfobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monosodium 2-Sulfoterephthalate | |
CAS RN |
19089-60-2 | |
| Record name | Sodium 4-carboxy-2-sulfobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monosodium 2-Sulfoterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)
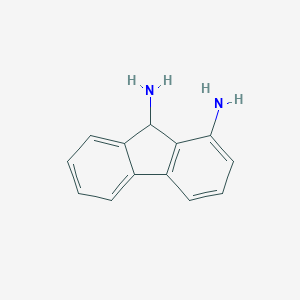
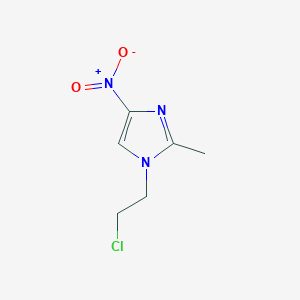
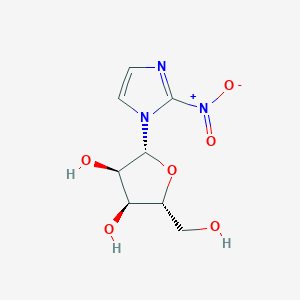
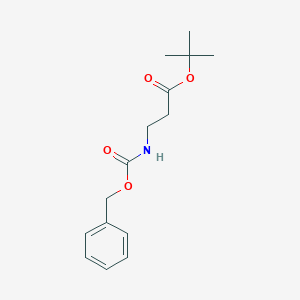
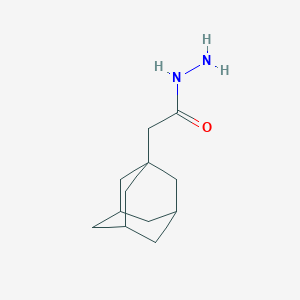
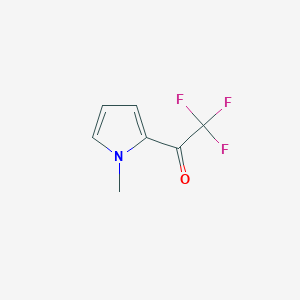
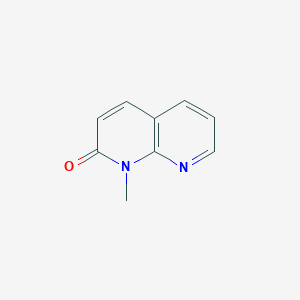
![7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B97396.png)
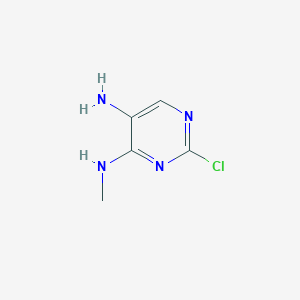
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)
